The compound can be sourced from various chemical suppliers and is often utilized in research settings to explore its pharmacological properties. It falls under the broader classification of heterocyclic compounds due to the presence of the pyridine ring, which contributes to its reactivity and interaction with biological targets.
The synthesis of rac-(2R,4R)-2-(pyridin-3-yl)oxan-4-amine typically involves several key steps:
The molecular structure of rac-(2R,4R)-2-(pyridin-3-yl)oxan-4-amine can be described as follows:
The compound can be represented using various structural notation systems including InChI and SMILES:
InChI=1S/C10H12N2O/c1-7(11)8-5-6(9(12)13)10(8)14/h5-6H,1H2,(H,12,13)(H,11)
C[C@H]1CC(O)[C@H](N)C1(C)N=C(C=C1)
Rac-(2R,4R)-2-(pyridin-3-yl)oxan-4-amine can participate in various chemical reactions:
The mechanism of action for rac-(2R,4R)-2-(pyridin-3-yl)oxan-4-amine primarily involves its interaction with biological receptors or enzymes:
The physical and chemical properties of rac-(2R,4R)-2-(pyridin-3-yl)oxan-4-amine include:
The applications of rac-(2R,4R)-2-(pyridin-3-yl)oxan-4-amine span various fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2